2-(3-Hydroxyquinuclidin-3-yl)acetic acid
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Overview
Description
2-(3-Hydroxyquinuclidin-3-yl)acetic acid is a chemical compound with a unique structure that includes a quinuclidine ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid typically involves the reaction of quinuclidine derivatives with acetic acid or its derivatives. One common method includes the use of quinuclidin-3-ol, which undergoes esterification with acetic anhydride to form the desired product . The reaction conditions often involve the use of a catalyst, such as sulfuric acid or phosphoric acid, and are carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyquinuclidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Hydroxyquinuclidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyquinuclidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinuclidine ring play crucial roles in its binding to enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-3-yl acetate: Similar structure but with an acetate group instead of a hydroxy group.
Quinuclidin-3-yl acetic acid: Lacks the hydroxy group present in 2-(3-Hydroxyquinuclidin-3-yl)acetic acid.
Uniqueness
This compound is unique due to the presence of both the hydroxy group and the quinuclidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c11-8(12)5-9(13)6-10-3-1-7(9)2-4-10/h7,13H,1-6H2,(H,11,12) |
InChI Key |
FQHOIDZVXKJMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)(CC(=O)O)O |
Origin of Product |
United States |
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